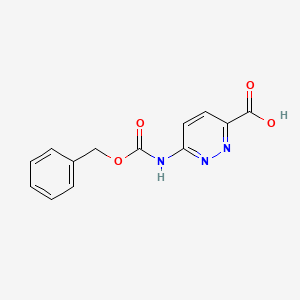

6-(Cbz-amino)-3-pyridazinecarboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6-(Cbz-amino)-3-pyridazinecarboxylic acid is a chemical compound that features a pyridazine ring substituted with a carboxylic acid group at the 3-position and a carbobenzyloxy (Cbz) protected amino group at the 6-position. The Cbz group is a common protecting group used in organic synthesis to protect amines from undesired reactions during multi-step synthesis processes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Cbz-amino)-3-pyridazinecarboxylic acid typically involves the protection of the amino group with a Cbz group followed by the introduction of the carboxylic acid group. One common method involves the reaction of 6-amino-3-pyridazinecarboxylic acid with benzyl chloroformate (Cbz-Cl) in the presence of a base such as sodium carbonate or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The resulting product is this compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process.

Analyse Chemischer Reaktionen

Types of Reactions

6-(Cbz-amino)-3-pyridazinecarboxylic acid undergoes various chemical reactions, including:

Amidation: The carboxylic acid group can react with amines to form amides.

Esterification: The carboxylic acid group can also react with alcohols to form esters in the presence of acid catalysts like sulfuric acid or p-toluenesulfonic acid.

Common Reagents and Conditions

Hydrogenation: Pd-C, H2

Amidation: DCC or EDC, amines

Esterification: Alcohols, acid catalysts

Major Products

Hydrogenation: Free amine

Amidation: Amides

Esterification: Esters

Wissenschaftliche Forschungsanwendungen

6-(Cbz-amino)-3-pyridazinecarboxylic acid is used in various scientific research applications, including:

Peptide Synthesis: The Cbz group is commonly used to protect amino groups during peptide synthesis, allowing for selective deprotection and coupling reactions.

Medicinal Chemistry: The compound is used as an intermediate in the synthesis of pharmaceuticals, particularly those involving pyridazine derivatives.

Biological Studies: It is used in the study of enzyme mechanisms and protein interactions due to its ability to form stable amide bonds.

Wirkmechanismus

The mechanism of action of 6-(Cbz-amino)-3-pyridazinecarboxylic acid primarily involves its role as a protected amino acid derivative. The Cbz group protects the amino group from undesired reactions, allowing for selective deprotection and subsequent reactions. The carboxylic acid group can participate in various coupling reactions to form amides, esters, and other derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

6-(Boc-amino)-3-pyridazinecarboxylic acid: Similar to 6-(Cbz-amino)-3-pyridazinecarboxylic acid but uses a tert-butoxycarbonyl (Boc) protecting group instead of Cbz.

6-(Fmoc-amino)-3-pyridazinecarboxylic acid: Uses a fluorenylmethyloxycarbonyl (Fmoc) protecting group.

Uniqueness

This compound is unique due to the stability and ease of removal of the Cbz protecting group under mild conditions. This makes it particularly useful in multi-step organic synthesis where selective deprotection is required. The Cbz group is also orthogonal to other common protecting groups like Boc and Fmoc, allowing for complex synthetic strategies.

Biologische Aktivität

6-(Cbz-amino)-3-pyridazinecarboxylic acid, also known as 6-(Carboxybenzylamino)-3-pyridazinecarboxylic acid, is a compound of significant interest in medicinal chemistry and organic synthesis. This compound features a pyridazine ring substituted with both carboxylic acid and carboxybenzylamino groups, which contribute to its unique biological properties. Its molecular formula is C13H11N3O4 with a molecular weight of approximately 273.244 g/mol .

The synthesis of this compound typically involves several steps, including the functionalization of pyridazine derivatives. The reactions are often conducted under controlled conditions to maximize yield and selectivity, employing techniques such as high-performance liquid chromatography (HPLC) for monitoring. The compound can undergo various chemical reactions typical for amino acids and aromatic compounds, including oxidation, reduction, and substitution .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes or receptors. The amino group allows for hydrogen bonding and other interactions that can modulate biological activity. Studies suggest that derivatives of pyridazines exhibit various pharmacological effects, potentially acting as inhibitors or modulators in biochemical pathways relevant to disease processes .

Pharmacological Effects

Research indicates that this compound may exhibit:

- Antimicrobial Activity : Similar compounds have shown effectiveness against various bacterial strains.

- Anticancer Properties : Pyridazine derivatives have been explored for their potential in cancer treatment due to their ability to interfere with cellular pathways involved in tumor growth .

- Enzyme Inhibition : The compound may inhibit specific enzymes that play critical roles in metabolic processes, thereby influencing various biological functions .

Case Studies and Research Findings

Recent studies have highlighted the potential applications of this compound in drug development. For example:

- A study published in Molecules explored the synthesis and biological evaluation of pyridazine derivatives, demonstrating their potential as therapeutic agents against certain diseases .

- Another investigation focused on the interaction of similar compounds with bacterial enzymes, revealing insights into their antimicrobial mechanisms .

Data Table: Comparison of Biological Activities

| Compound | Biological Activity | Mechanism |

|---|---|---|

| This compound | Antimicrobial, Anticancer | Enzyme inhibition, receptor modulation |

| Other Pyridazine Derivatives | Varies (antiviral, anti-inflammatory) | Interaction with specific cellular pathways |

Eigenschaften

IUPAC Name |

6-(phenylmethoxycarbonylamino)pyridazine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O4/c17-12(18)10-6-7-11(16-15-10)14-13(19)20-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,17,18)(H,14,16,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVFWTVOPDZLMAY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC2=NN=C(C=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.